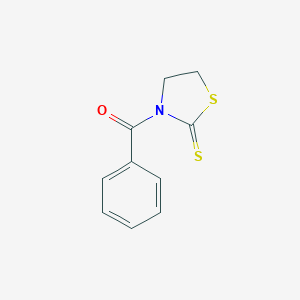
3-Benzoiltiazolidina-2-tiona
Descripción general
Descripción
3-Benzoylthiazolidine-2-thione is an organic compound with the chemical formula C₁₀H₉NOS₂. It is a derivative of thiazolidine-2-thione, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Aplicaciones Científicas De Investigación
3-Benzoylthiazolidine-2-thione has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 3-Benzoylthiazolidine-2-thione is xanthine oxidase (XO) . XO is a key enzyme in the generation and development of hyperuricemia .
Mode of Action
3-Benzoylthiazolidine-2-thione interacts with its target, XO, by inhibiting its activity . The compound exerts a mixed-type XO inhibition .
Biochemical Pathways
The inhibition of XO by 3-Benzoylthiazolidine-2-thione affects the purine metabolism pathway, which leads to a decrease in the production of uric acid . This can help in the management of conditions like gout and hyperuricemia .
Pharmacokinetics
The compound’s inhibitory potency against xo was evaluated by in vitro enzyme catalysis , suggesting that it may have good bioavailability.
Result of Action
The inhibition of XO by 3-Benzoylthiazolidine-2-thione results in a decrease in uric acid production . This can lead to a reduction in the symptoms of hyperuricemia and gout .
Análisis Bioquímico
Biochemical Properties
3-Benzoylthiazolidine-2-thione has been used in the field of drug synthesis . It has been synthesized as a xanthine oxidase (XO) inhibitor, and its inhibitory potencies have been evaluated by in vitro enzyme catalysis .
Cellular Effects
Thiazolidine-2-thione derivatives, a class of compounds to which 3-Benzoylthiazolidine-2-thione belongs, have been synthesized as XO inhibitors . XO is a key enzyme involved in purine metabolism and its overactivity can lead to hyperuricemia, gout, and other health problems .
Molecular Mechanism
It is known that thiazolidine-2-thione derivatives can act as XO inhibitors . XO catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . Inhibition of XO can therefore help to control the levels of uric acid in the body .
Temporal Effects in Laboratory Settings
It is known that the reaction between aliphatic aldehydes and 1,2-aminothiols, which includes 3-Benzoylthiazolidine-2-thione, is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .
Dosage Effects in Animal Models
It is known that thiazolidinedione derivatives exhibit good antidiabetic activity in animal models .
Metabolic Pathways
As a XO inhibitor, it is likely involved in the purine metabolism pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Benzoylthiazolidine-2-thione can be synthesized through the benzoylation of thiazolidine-2-thione. One common method involves the reaction of benzoic anhydride with thiazolidine-2-thione under acidic conditions to produce the target compound . Another approach involves using aminoethanol as the starting material, followed by benzoylation using benzoic anhydride .
Industrial Production Methods
While specific industrial production methods for 3-Benzoylthiazolidine-2-thione are not widely documented, the general principles of organic synthesis and benzoylation reactions can be applied on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like sodium hydride or bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: The parent compound, which lacks the benzoyl group.
Thiazolidine-4-one: A similar heterocyclic compound with a carbonyl group at the fourth position.
Thiazolidinediones: A class of compounds used as antidiabetic agents.
Uniqueness
3-Benzoylthiazolidine-2-thione is unique due to its benzoyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a xanthine oxidase inhibitor and broadens its applications in medicinal chemistry .
Propiedades
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKQMWLTQNBOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356999 | |
| Record name | 3-Benzoylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70326-37-3 | |
| Record name | 3-Benzoylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


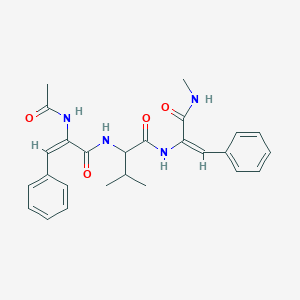
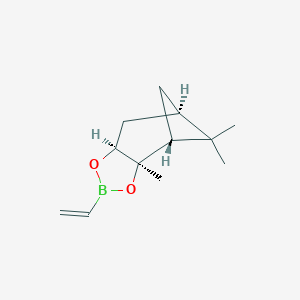
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
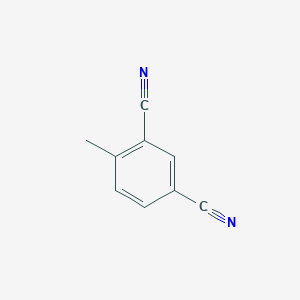
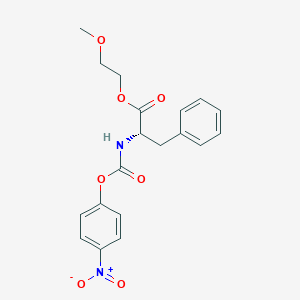
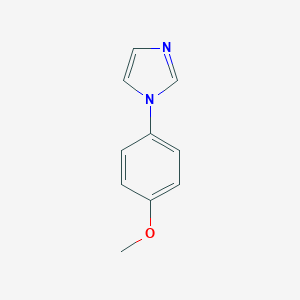

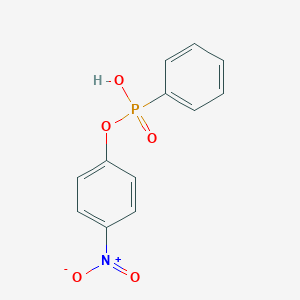
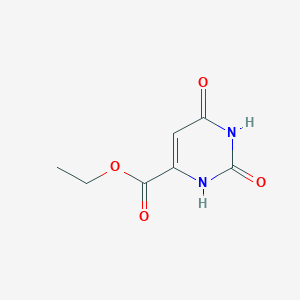
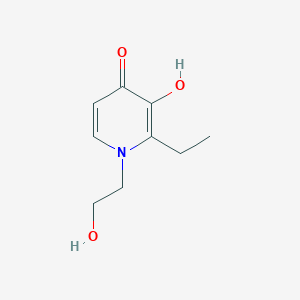
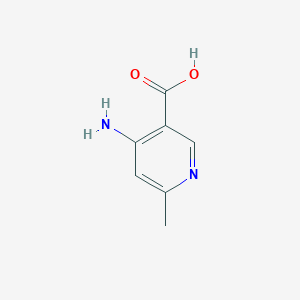
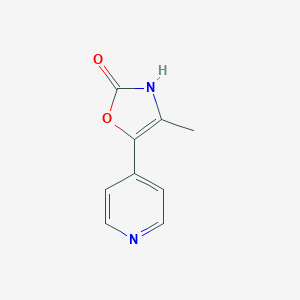

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B160797.png)
